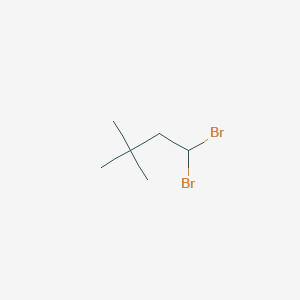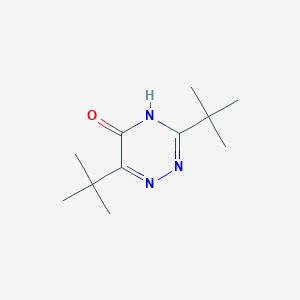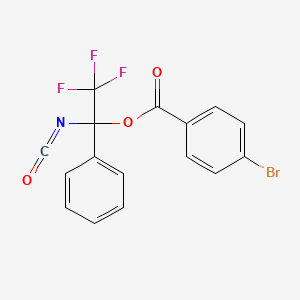
13,19,23-Trimethylheptatriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13,19,23-Trimethylheptatriacontane is a branched hydrocarbon with the molecular formula C40H82. It is known for its role as a contact sex pheromone in the tsetse fly, Glossina morsitans morsitans . This compound is of significant interest in the field of chemical ecology due to its unique structure and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13,19,23-trimethylheptatriacontane involves multiple steps. One notable method includes the double alkylation of diethyl 3-oxoglutarate with 3-methyl-2-heptadecenyl methanesulfonate, which is derived from 1-hexadecene . This process involves a series of reactions including bromination, cyanation, hydrolysis, and hydrogenation .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 13,19,23-Trimethylheptatriacontane primarily undergoes reactions typical of hydrocarbons, such as oxidation and substitution .
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromic acid.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under UV light.
Major Products: The major products formed from these reactions include various oxidized derivatives and halogenated compounds .
Wissenschaftliche Forschungsanwendungen
13,19,23-Trimethylheptatriacontane has several applications in scientific research:
Chemical Ecology: It is used to study the behavior and control of tsetse flies, which are vectors of African trypanosomiases.
Pest Control: The compound’s role as a sex pheromone makes it a potential tool for controlling tsetse fly populations.
Synthetic Chemistry: It serves as a model compound for studying the synthesis and reactions of long-chain hydrocarbons.
Wirkmechanismus
The mechanism by which 13,19,23-trimethylheptatriacontane exerts its effects involves its interaction with olfactory receptors in the tsetse fly. The compound acts as a contact sex pheromone, triggering mating behaviors in male flies upon detection . The molecular targets include specific olfactory receptor neurons that are sensitive to the compound’s unique structure .
Vergleich Mit ähnlichen Verbindungen
- 15,19,23-Trimethylheptatriacontane
- 17,21-Dimethylheptatriacontane
- 13,17,21-Trimethylheptatriacontane
Comparison: While these compounds share structural similarities, 13,19,23-trimethylheptatriacontane is unique in its specific methyl branching pattern, which contributes to its distinct biological activity as a sex pheromone .
Eigenschaften
CAS-Nummer |
114749-95-0 |
|---|---|
Molekularformel |
C40H82 |
Molekulargewicht |
563.1 g/mol |
IUPAC-Name |
13,19,23-trimethylheptatriacontane |
InChI |
InChI=1S/C40H82/c1-6-8-10-12-14-16-18-19-21-23-25-28-33-39(4)36-31-37-40(5)35-30-26-29-34-38(3)32-27-24-22-20-17-15-13-11-9-7-2/h38-40H,6-37H2,1-5H3 |
InChI-Schlüssel |
ZISJMUBCUXQKTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C)CCCC(C)CCCCCC(C)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


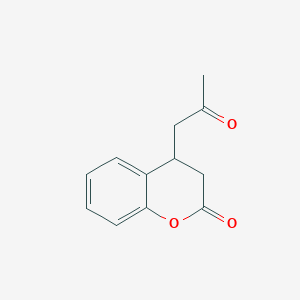
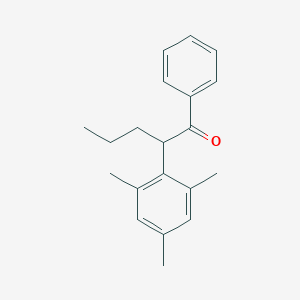


![3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione](/img/structure/B14300019.png)
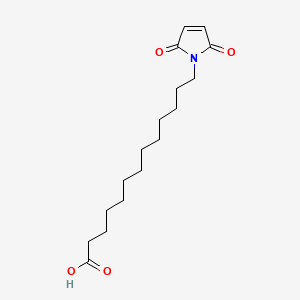
![4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol](/img/structure/B14300029.png)
![4-{[(Dimethylamino)methyl]sulfanyl}-2-methylbut-3-YN-2-OL](/img/structure/B14300032.png)
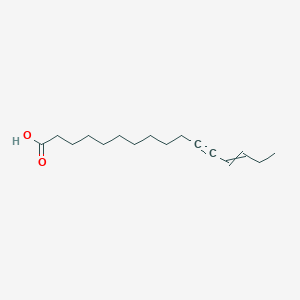
![N-[4-(3,5-Dimethyl-1,1-dioxo-1lambda~6~,2-thiazin-2(1H)-yl)phenyl]acetamide](/img/structure/B14300040.png)
